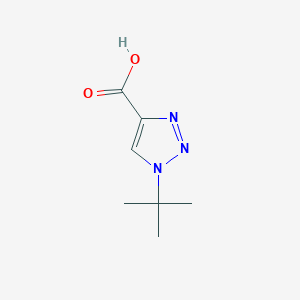

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid basic properties

An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Abstract

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (tBuTCA) is a heterocyclic building block of significant interest in modern medicinal chemistry and materials science.[1] Its structure uniquely combines the metabolic stability and hydrogen bonding capabilities of a 1,4-disubstituted 1,2,3-triazole ring with the versatile reactivity of a carboxylic acid and the conformational influence of a sterically demanding tert-butyl group.[1] This guide provides an in-depth analysis of the core physicochemical properties of tBuTCA, focusing on its acid-base characteristics, synthesis, stability, and reactivity. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: A Privileged Scaffold in Modern Chemistry

The 1,2,3-triazole moiety has been recognized as a "privileged scaffold" in drug discovery, appearing in approved therapeutics such as the antibacterial agent tazobactam and the anticancer agent carboxyamidotriazole.[2] This prominence is due to a combination of favorable characteristics:

-

Metabolic Stability: The triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation, including hydrolysis, oxidation, and reduction.[1][3][4]

-

Bioisosterism: It can act as a bioisostere for amide bonds, offering a similar spatial arrangement and hydrogen bonding capacity but with improved stability.[2]

-

Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[1][2]

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid embodies these advantages and adds further layers of utility. The N1-linked tert-butyl group imparts significant steric bulk, which can influence molecular conformation, enhance solubility by disrupting crystal packing, and increase lipophilicity, potentially improving bioavailability in derivative compounds.[1][5] The C4-linked carboxylic acid provides a crucial reactive handle for subsequent derivatization, allowing for the construction of diverse chemical libraries via amide coupling, esterification, or reduction.[1]

Core Physicochemical & Basic Properties

While the molecule contains a carboxylic acid, the user's query regarding "basic properties" necessitates a full exploration of its acid-base profile, which is governed by both the acidic carboxyl group and the weakly basic nitrogen atoms of the triazole ring.

Molecular Structure and Electronic Landscape

The molecule's properties are a direct consequence of its structure: a five-membered aromatic triazole ring substituted at the N1 position with a tert-butyl group and at the C4 position with a carboxylic acid. The triazole ring itself is electron-withdrawing, which significantly influences the acidity of the attached carboxyl group.

Acid-Base Profile: A Tale of Two Functional Groups

The predominant characteristic of tBuTCA in aqueous media is its acidity, driven by the carboxylic acid moiety. However, the triazole ring possesses nitrogen atoms with lone pairs of electrons, giving it a weakly basic character.[6][7]

-

Acidity (pKa): The primary acidic dissociation is the loss of a proton from the carboxylic acid group. The electron-withdrawing nature of the adjacent triazole ring stabilizes the resulting carboxylate anion, making the acid stronger (i.e., having a lower pKa) than a typical aliphatic carboxylic acid. A predicted pKa value for this dissociation is approximately 3.37.[1] This is comparable to the experimentally-derived pKa of a similar N-benzyl analog (pKa = 3.46), underscoring that the acidity is governed by the carboxyl group.[8]

-

Basicity (pKb): The parent 1H-1,2,3-triazole is weakly basic, with a pKb of 1.2 (corresponding to a pKa of the conjugate acid of 1.2).[9] For tBuTCA, protonation would occur on the lone pairs of the N2 or N3 atoms. However, the molecule's overall acidity from the carboxyl group dominates its behavior in solution. In strongly acidic conditions, protonation of the triazole ring is possible, but for most biological and synthetic applications (pH > 4), the molecule will exist predominantly in its carboxylate anion form.

Below is a diagram illustrating the primary acid-base equilibrium of the molecule.

Caption: Primary acid-base equilibrium of tBuTCA.

Physicochemical Data Summary

The following table summarizes key quantitative data for tBuTCA.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1][10] |

| CAS Number | 1260665-09-5 | [1][10] |

| Predicted pKa (Acidic) | 3.37 ± 0.50 | [1] |

| Computed XLogP3 | 0.4 | [10] |

| Predicted Boiling Point | 329.4 ± 34.0 °C | [1] |

Synthesis and Reactivity

The synthesis of tBuTCA is a textbook example of the efficiency of click chemistry, and its structure provides clear pathways for further chemical modification.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient synthesis involves the 1,3-dipolar cycloaddition of tert-butyl azide and an alkyne derivative of propiolic acid.[1][8] This reaction is highly regioselective, yielding almost exclusively the 1,4-disubstituted isomer.

Caption: CuAAC synthesis workflow for tBuTCA.

Reactivity and Role as a Synthetic Intermediate

The true power of tBuTCA lies in its utility as a building block. The carboxylic acid is the primary site of reactivity, enabling facile diversification.

-

Amide Coupling: The acid can be activated (e.g., with HATU or EDC) and coupled with a wide range of amines to form amides. This is a cornerstone of library synthesis in drug discovery.[5]

-

Esterification: Standard esterification procedures can be used to convert the acid to various esters.

-

C-H Functionalization: Advanced methods allow for the functionalization of the C5-position of the triazole ring, enabling the synthesis of trisubstituted triazoles.[8]

Caption: Key reaction pathways for derivatizing tBuTCA.

Experimental Protocols

To ensure scientific integrity, methodologies for synthesis and characterization must be robust and reproducible.

Protocol: Synthesis of tBuTCA via CuAAC

This protocol is a representative procedure based on established "click chemistry" methods.[8]

Materials:

-

tert-Butyl propiolate

-

tert-Butyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and Water (1:1 v/v)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (2M)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl propiolate (1.0 eq) and tert-butyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 eq) in water and a separate solution of sodium ascorbate (0.10 eq) in water.

-

Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction is often exothermic and may change color.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup (Ester Hydrolysis): Upon completion, add 2M sodium hydroxide solution to the reaction mixture and heat to 50-60 °C for 2-4 hours to hydrolyze the tert-butyl ester.

-

Purification:

-

Cool the mixture to room temperature and wash with ethyl acetate to remove any unreacted starting materials.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, will typically precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Causality: The use of sodium ascorbate is critical as it reduces the Cu(II) precatalyst to the active Cu(I) species in situ. The t-BuOH/H₂O solvent system is effective for dissolving both the organic reagents and the inorganic catalyst components.[8]

Protocol: pKa Determination by Potentiometric Titration

This self-validating protocol provides an experimental measure of the compound's acidity.

Materials:

-

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (accurately weighed)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh ~20-30 mg of the compound and dissolve it in ~50 mL of deionized water. Gentle heating may be required.

-

Titration Setup: Place the beaker on a magnetic stirrer, insert the calibrated pH electrode, and ensure the tip is submerged.

-

Titration: Begin stirring and record the initial pH. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated carboxylate [A⁻] are equal, as dictated by the Henderson-Hasselbalch equation.

-

Conclusion

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is more than a simple chemical; it is a highly versatile and powerful tool for molecular design. Its defining features—a stable, electron-withdrawing triazole core, a reactive carboxylic acid handle, and a sterically influential tert-butyl group—provide a robust platform for developing novel therapeutics and advanced materials. Understanding its fundamental basic and acidic properties, solubility, and reactivity is paramount for any scientist aiming to incorporate this privileged scaffold into their research and development programs.

References

-

ChemRxiv. (2026, January 20). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

-

ResearchGate. (2016, April 15). On the relationships between basicity and acidity in azoles. Retrieved from [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

-

ACS Publications. (2021, July 27). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. Retrieved from [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

European Journal of Chemistry. (n.d.). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

Sources

- 1. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid|CAS 1260665-09-5 [benchchem.com]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 10. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2 | CID 72213311 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Foreword for the Research Professional: This document serves as a comprehensive technical guide on the physicochemical properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic building block in modern chemical research. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines fundamental properties with practical methodologies and strategic applications. The structure of this guide is designed to flow from identity and core properties to the experimental validation of those properties, reflecting the workflow of a research scientist. We will explore the "why" behind the data—how the unique structural features of this molecule, namely the N1-substituted tert-butyl group and the C4-carboxylic acid, govern its behavior and unlock its utility in medicinal chemistry and materials science.

Molecular Identity and Structural Framework

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole scaffold, a class of heterocycles renowned for its metabolic stability and capacity for hydrogen bonding, making it a privileged structure in drug design.[1] The strategic placement of a bulky tert-butyl group at the N1 position introduces significant steric and electronic effects that influence the molecule's conformation, enhance its solubility in organic media by mitigating aggregation, and can direct regioselectivity in further synthetic transformations.[1] The carboxylic acid at the C4 position provides a versatile chemical handle for derivatization, enabling its use in constructing diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

| Identifier | Value |

| IUPAC Name | 1-tert-butyltriazole-4-carboxylic acid[2] |

| Synonyms | 1-TERT-BUTYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID, 1-(1,1-dimethylethyl)-1H-1,2,3-Triazole-4-carboxylic acid[2] |

| CAS Number | 1260665-09-5[1][2] |

| Molecular Formula | C₇H₁₁N₃O₂[1][2] |

| Molecular Weight | 169.18 g/mol [1][2] |

| InChI | InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12)[2] |

| InChIKey | MNFXHDKCPWMRCJ-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(C)N1C=C(N=N1)C(=O)O[2] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for atoms N1 [label="N", pos="0,1!", color="#4285F4"]; N2 [label="N", pos="0.87,0.5!", color="#4285F4"]; N3 [label="N", pos="0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="-0.87,-0.5!", color="#202124"]; H5 [label="H", pos="-1.74,-0.8!", color="#5F6368"];

// Tert-butyl group C_tert [label="C", pos="-0.87,1.8!", color="#202124"]; C_Me1 [label="CH₃", pos="-1.8,2.5!", color="#202124"]; C_Me2 [label="H₃C", pos="0,2.8!", color="#202124"]; C_Me3 [label="CH₃", pos="-0.87,0.8!", label="", shape=none, pos="-0.8, 2.8!"]; // Dummy for label pos label_Me3 [label="CH₃", pos="-0.1, 2.0!"];

// Carboxylic acid group C_cooh [label="C", pos="0,-2!", color="#202124"]; O_keto [label="O", pos="0.8,-2.5!", color="#EA4335"]; O_hydroxyl [label="OH", pos="-0.9,-2.5!", color="#EA4335"];

// Bonds N1 -- N2 -- N3 -- C4 -- C5 -- N1; C5 -- H5; N1 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- label_Me3 [style=invis]; C_tert -- C_Me3;

C4 -- C_cooh; C_cooh -- O_keto [style=double, len=1.2]; C_cooh -- O_hydroxyl; }digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];// Reactants tert_butyl_azide [label="tert-Butyl Azide"]; propiolic_acid [label="Propiolic Acid"];

// Reaction Conditions conditions [label="Cu(I) Catalyst\nSolvent (e.g., DMSO/H₂O)", shape=ellipse, fillcolor="#FFFFFF", style=dashed];

// Product product [label="1-(tert-Butyl)-1H-1,2,3-triazole-\n4-carboxylic acid", fillcolor="#E8F0FE"];

// Flow {rank=same; tert_butyl_azide; propiolic_acid;} tert_butyl_azide -> conditions [arrowhead=none]; propiolic_acid -> conditions [arrowhead=none]; conditions -> product; }

Caption: General synthetic route via CuAAC reaction.

Causality in Synthesis:

-

Catalyst Choice: A Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is essential for achieving the high regioselectivity that yields the 1,4-disubstituted isomer exclusively over the 1,5-isomer. [3]* Solvent System: A solvent mixture such as DMSO/H₂O or t-BuOH/H₂O is often employed to solubilize both the organic precursors and the inorganic catalyst components, ensuring a homogeneous reaction environment. [1][3]

Methodologies for Physicochemical Characterization

To ensure the identity, purity, and properties of the compound, a suite of analytical techniques must be employed. The following protocols represent a self-validating system for comprehensive characterization.

Caption: Integrated workflow for compound characterization.

Protocol 1: Structural Verification by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and connectivity of the molecule.

-

Methodology:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum. Expected signals include: a sharp singlet for the nine tert-butyl protons (approx. 1.6 ppm), a singlet for the C5-H of the triazole ring (approx. 8.5-8.8 ppm), and a very broad singlet for the carboxylic acid proton (typically >12 ppm in DMSO-d₆).

-

Acquire a ¹³C NMR spectrum. Key expected signals include the quaternary and methyl carbons of the tert-butyl group, two distinct aromatic carbons for the triazole ring, and the carboxyl carbon (approx. >160 ppm).

-

-

Expertise-Driven Insight: The choice of DMSO-d₆ is often superior for carboxylic acids as it solubilizes the compound well and allows for the observation of the acidic proton, which may exchange too rapidly in other solvents like D₂O or methanol-d₄.

B. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from ~4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands. The most diagnostic peaks for a carboxylic acid are the extremely broad O-H stretch from 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and the strong, sharp C=O stretch at ~1710-1760 cm⁻¹. [4][5]* Trustworthiness: The presence of both of these distinctive peaks provides very strong evidence for the carboxylic acid moiety. [6] C. Mass Spectrometry (MS)

-

-

Objective: To confirm the molecular weight and elemental formula.

-

Methodology:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

-

In positive ion mode, observe the protonated molecule [M+H]⁺ at m/z 170.0924.

-

In negative ion mode, observe the deprotonated molecule [M-H]⁻ at m/z 168.0781.

-

-

Expertise-Driven Insight: ESI is the preferred method for polar molecules like this, as it is a soft ionization technique that keeps the molecule intact. [7]Obtaining an accurate mass measurement to four decimal places allows for unambiguous confirmation of the elemental formula (C₇H₁₁N₃O₂).

Protocol 2: Determination of Acid Dissociation Constant (pKa)

-

Objective: To experimentally measure the acidity of the carboxylic acid group.

-

Methodology (Potentiometric Titration):

-

Accurately weigh ~20-30 mg of the compound and dissolve it in a suitable solvent mixture, such as 50:50 methanol/water, to ensure solubility.

-

Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized).

-

-

Causality: Potentiometric titration directly measures the equilibrium between the protonated and deprotonated forms, providing a robust and fundamental measurement of acidity.

Protocol 3: Determination of Lipophilicity (logP)

-

Objective: To quantify the molecule's partitioning behavior between an organic and an aqueous phase.

-

Methodology (RP-HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Use a reversed-phase HPLC system with a C18 column. The mobile phase will be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a defined pH) and an organic modifier like acetonitrile. [8] 3. Inject a series of standards with known logP values to create a calibration curve of log(k) vs. logP, where k is the retention factor.

-

Inject the sample and determine its retention time.

-

Calculate the retention factor k for the sample and use the calibration curve to determine its logP value.

-

-

Trustworthiness: This method is highly reproducible and correlated with the traditional shake-flask method. It is the standard in the pharmaceutical industry for its high throughput and small sample requirements.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]

-

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid - PubChem. Available at: [Link]

-

1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem. Available at: [Link]

-

1,2,3-Triazole - Wikipedia. Available at: [Link]

-

An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine - ResearchGate. Available at: [Link]

-

Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed. Available at: [Link]

-

1H--[1][2][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

-

C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base - ChemRxiv. Available at: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. Available at: [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents.

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

1,2,4-triazole (Ref: CGA 71019) - AERU - University of Hertfordshire. Available at: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]

Sources

- 1. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid|CAS 1260665-09-5 [benchchem.com]

- 2. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2 | CID 72213311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS number 1260665-09-5

An In-Depth Technical Guide to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5)

Introduction: A Modern Building Block Forged by Click Chemistry

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has emerged as a highly valuable and versatile building block in contemporary chemical research.[1] Its structure is deceptively simple, yet it combines three key chemical motifs—a stable 1,2,3-triazole core, a sterically demanding tert-butyl group, and a versatile carboxylic acid handle—that make it a powerful tool for molecular design.[1] The compound's significance is intrinsically linked to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient and highly reliable method for its synthesis.[1][2]

The 1,2,3-triazole ring is considered a "privileged scaffold" in medicinal chemistry. It is exceptionally stable to metabolic degradation and can act as a bioisostere for other functional groups, while its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[1][3] The strategic placement of a tert-butyl group at the N1 position imparts significant steric and electronic influence, which can enhance aqueous solubility, modulate the conformation of resulting molecules, and prevent unwanted aggregation.[1] Finally, the carboxylic acid at the C4 position serves as a reliable anchor point for further chemical elaboration, allowing researchers to readily generate libraries of derivatives for structure-activity relationship (SAR) studies through amide couplings, esterifications, or reductions.[1][4]

This guide provides an in-depth technical overview of its synthesis, properties, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are summarized below. This data provides the foundational knowledge for its application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1260665-09-5 | [1][5] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][5] |

| Molecular Weight | 169.18 g/mol | [1][5] |

| IUPAC Name | 1-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid | [5] |

| Predicted pKa | 3.37 ± 0.50 | [1] |

| Predicted Boiling Point | 329.4 ± 34.0 °C | [1] |

| SMILES | CC(C)(C)N1C=C(N=N1)C(=O)O | [5][6] |

Core Synthesis: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction is the cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and exceptional regioselectivity, which exclusively furnishes the 1,4-disubstituted product.[7] The synthesis of the title compound proceeds via the [3+2] cycloaddition of tert-butyl azide and propiolic acid.

Reaction Mechanism and Rationale

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and requires elevated temperatures, frequently resulting in a mixture of 1,4- and 1,5-regioisomers.[7][8] The introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the outcome. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable triazole ring and regenerates the active catalyst.

Causality of Experimental Choices:

-

Copper(I) Source: While Cu(I) salts can be used directly, it is common practice to generate the active Cu(I) species in situ from a more stable and soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent.

-

Reducing Agent: Sodium ascorbate is the quintessential reducing agent for this purpose. It is mild, water-soluble, and efficiently reduces Cu(II) to the catalytically active Cu(I) state, maintaining the necessary concentration of the catalyst throughout the reaction.

-

Solvent System: The reaction is famously versatile and can be performed in a variety of solvents, including mixtures of water and t-butanol or THF, which accommodates both polar and non-polar reactants.[9] The use of water as a solvent is highly advantageous from a green chemistry perspective.[2]

Visualized Catalytic Cycle

The following diagram illustrates the key steps in the Cu(I)-catalyzed cycloaddition pathway.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol describes a representative synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of deionized water and tert-butanol (e.g., 50 mL).

-

Addition of Azide: To the stirred solution, add tert-butyl azide (1.1 eq). (Caution: See Section 4.2 for safety information on handling azides) .

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction Initiation: Add the catalyst solution dropwise to the main reaction flask. The reaction is often exothermic.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 12-24 hours).

-

Work-up and Isolation:

-

Once the reaction is complete, acidify the mixture to a pH of ~2-3 with dilute hydrochloric acid (e.g., 1M HCl). This step ensures the carboxylic acid is protonated.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a white solid.

Precursor Synthesis and Critical Safety Protocols

Precursor Availability

-

Propiolic Acid (HC≡CCO₂H): This is a commercially available acetylenic carboxylic acid.[10][11] It is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE).[12]

-

tert-Butyl Azide ((CH₃)₃CN₃): This key reagent can be purchased commercially or synthesized. A common laboratory preparation involves the reaction of tert-butyl alcohol with sodium azide in the presence of a strong acid like sulfuric acid.[13]

Mandatory Safety Protocol: Handling Organic Azides

Organic azides, particularly those with a low molecular weight, are energetic compounds and must be considered potentially explosive .[14][15] They can be sensitive to heat, shock, and friction.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Scale: Whenever possible, work with the smallest scale of reagents necessary. Avoid preparing large quantities of the azide.

-

Distillation: Distillation of azides should be avoided. If absolutely necessary, it must be performed behind a blast shield at reduced pressure and low temperatures. Violent decompositions have been reported.[16]

-

Metal Contamination: Avoid contact with heavy metals (except for the copper catalyst used in the reaction itself), as these can form highly explosive metal azides. Use glass or Teflon equipment.

-

Storage: Store azides in a cool, dark place, away from heat sources and other reactive chemicals.

-

Disposal: Quench any residual azide carefully with a suitable reducing agent before disposal.

Applications in Research and Development

Medicinal Chemistry

The title compound is a powerful scaffold for drug discovery programs.[1] Its derivatives have shown promise in several therapeutic areas.

-

Antifungal and Antimicrobial Agents: The 1,2,3-triazole core is a known pharmacophore in antifungal drugs.[1] Studies have shown that triazole carboxylic acids can exhibit potent activity against pathogens like Candida albicans.[1][17] The tert-butyl group can enhance lipophilicity, which may improve bioavailability and cell membrane penetration.[1]

-

Pregnane X Receptor (PXR) Inhibition: PXR is a nuclear receptor that regulates the metabolism of many drugs.[4] Over-activation of PXR can lead to adverse drug-drug interactions. Carboxamide derivatives of the 1,2,3-triazole scaffold have been developed as potent and selective PXR inhibitors, demonstrating the utility of this core in modulating drug metabolism pathways.[4]

Workflow: Library Synthesis for SAR Studies

The carboxylic acid moiety is an ideal functional handle for creating large libraries of compounds for SAR screening. The most common derivatization is amide bond formation, which is robust and allows for the introduction of diverse chemical functionalities.

Caption: Workflow for generating a compound library via amide coupling for SAR studies.

Materials Science and Nanotechnology

Beyond medicine, this compound serves as a monomer or functionalizing agent in materials science.[1]

-

Functional Polymers: It can be incorporated into polymer chains via click chemistry reactions. The resulting polymers can be used in specialized coatings, adhesives, or as biocompatible materials for drug delivery systems.[1]

-

Nanotechnology: The triazole ring can act as a ligand to coordinate with metal ions, enabling the formation of nanostructures or metal-organic frameworks (MOFs). Its stability and functional handle make it suitable for developing nanocarriers for targeted therapy.[1]

Conclusion

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is more than just another chemical reagent; it is a testament to the power of rational molecular design and the utility of click chemistry. Its unique combination of a stable heterocyclic core, a sterically influential group, and a reactive handle provides chemists with a reliable and versatile platform for innovation. From developing next-generation pharmaceuticals to engineering advanced functional materials, its applications are broad and impactful. As research continues, this building block is poised to play an even greater role in addressing complex challenges in science and medicine.

References

- Benchchem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.

- ChemRxiv. (2026, January 20). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base.

-

Frontiers in Chemistry. (2019, February 18). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Retrieved from [Link]

-

ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2017, August 18). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

-

Organic Syntheses. (n.d.). t-BUTYL AZIDOFORMATE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Decarboxylative click cycloaddition: an emerging strategy towards substituted 1,2,3-triazole derivatives | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13686-33-4,tert-Butyl azide. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Retrieved from [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Synthonix. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

-

ChemBK. (n.d.). Propiolic acid. Retrieved from [Link]

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. Retrieved from [Link]

-

Iris Unimore. (2006). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2,4-Triazole-3-carboxylic Acid in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

-

American Chemical Society. (2026, January 13). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. Retrieved from [Link]

Sources

- 1. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid|CAS 1260665-09-5 [benchchem.com]

- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 3. iris.unimore.it [iris.unimore.it]

- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2 | CID 72213311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1260665-09-5|1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Propiolic acid - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We delve into the synthesis, spectroscopic characterization, and structural features of this compound, emphasizing the profound influence of the tert-butyl group on its physicochemical properties and reactivity. This guide is intended to serve as a valuable resource for researchers leveraging this molecule in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable metabolic stability, capacity for hydrogen bonding, and rigid planar structure.[1] These characteristics make it an ideal linker or core element in the design of bioactive molecules that can effectively interact with biological targets.[2] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," has further propelled the widespread adoption of the 1,2,3-triazole motif by providing a highly efficient and regioselective method for its synthesis.[3]

This guide focuses on a specific, yet highly valuable derivative: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. The strategic incorporation of a tert-butyl group at the N1 position and a carboxylic acid at the C4 position imparts unique properties that are of great interest to the scientific community.

Molecular Identity and Physicochemical Properties

The fundamental properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | [4] |

| CAS Number | 1260665-09-5 | [4] |

| Molecular Formula | C₇H₁₁N₃O₂ | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| Canonical SMILES | CC(C)(C)N1C=C(N=N1)C(=O)O | [4] |

Synthesis: A Practical Approach via Click Chemistry

The most common and efficient route to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.

3.1. Retrosynthetic Analysis

A retrosynthetic analysis reveals the two key starting materials: tert-butyl azide and propiolic acid.

Caption: Retrosynthetic analysis of the target molecule.

3.2. Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.

Materials:

-

tert-Butyl azide

-

Propiolic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add tert-butyl azide (1.1 eq) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.

3.3. Safety Considerations

-

tert-Butyl Azide: Organic azides are potentially explosive and should be handled with extreme caution. Avoid heat, friction, and shock.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5]

-

General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.5-1.7 ppm. A singlet corresponding to the proton on the C5 of the triazole ring will appear further downfield, usually around 8.0-8.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. The two carbons of the triazole ring will appear in the aromatic region, and the carbonyl carbon of the carboxylic acid will be the most downfield signal.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong absorption around 1700-1725 cm⁻¹. C-H stretching vibrations of the tert-butyl group will be observed just below 3000 cm⁻¹.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 169.18 g/mol .[4]

The Influence of the tert-Butyl Group: A Steric and Electronic Perspective

The tert-butyl group at the N1 position of the triazole ring is not merely a passive substituent; it exerts significant steric and electronic effects that profoundly influence the molecule's properties.

5.1. Steric Hindrance

The bulky nature of the tert-butyl group provides steric shielding to one face of the triazole ring. This can direct the approach of reagents in subsequent reactions, influencing the regioselectivity of further functionalization.[6] Furthermore, the steric bulk can restrict the rotation around the N-C(CH₃)₃ bond, potentially leading to distinct conformational isomers in more complex derivatives.

5.2. Electronic Effects

The tert-butyl group is an electron-donating group through induction. This can subtly influence the electron density of the triazole ring, affecting its reactivity and the acidity of the carboxylic acid proton.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2 | CID 72213311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the synthetic accessibility of the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) make it a valuable scaffold in drug design and development. The tert-butyl group at the 1-position provides steric bulk, which can influence molecular interactions and improve metabolic stability, while the carboxylic acid at the 4-position offers a versatile handle for further chemical modifications.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive analysis for researchers working with this and similar molecules.

Synthesis and Structural Context

The primary route to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction involves the 1,3-dipolar cycloaddition of tert-butyl azide with propiolic acid. The copper(I) catalyst ensures high regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively.

The choice of this synthetic route is driven by its efficiency, mild reaction conditions, and high yields.[2] Understanding the synthetic origin is crucial for spectroscopic analysis as it confirms the connectivity and regiochemistry of the molecule, which is fundamental to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of an acidic proton. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ could also be used to improve solubility and observe the exchangeable proton.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra.

-

Instrumentation: Spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~13.0 - 12.0 | broad singlet | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration and solvent. It will appear as a broad singlet that can exchange with D₂O. |

| ~8.5 - 8.2 | singlet | 1H | C5-H (triazole) | The proton on the triazole ring is deshielded due to the electronegativity of the adjacent nitrogen atoms and the aromatic character of the ring. Its exact position can be influenced by the solvent. |

| ~1.6 | singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This upfield shift is characteristic of alkyl protons. |

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~162 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.[3] |

| ~145 | C4 (triazole) | The triazole ring carbon bearing the carboxylic acid group is a quaternary carbon and will be deshielded. |

| ~128 | C5 (triazole) | The triazole ring carbon bearing the proton will be less deshielded than C4. Its chemical shift is a key indicator of the triazole ring's electronic environment. |

| ~62 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the attached nitrogen atom. |

| ~30 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give rise to a single, typically intense, signal in the upfield alkyl region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the triazole ring.

Experimental Protocol: IR Sample Preparation

-

Attenuated Total Reflectance (ATR): This is the most convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: The sample can be ground with potassium bromide (KBr) and pressed into a thin pellet. This method can sometimes yield sharper peaks.

Expected IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and characteristic absorption is due to the strong hydrogen bonding between carboxylic acid dimers. |

| ~2970 (sharp) | C-H stretch (sp³) | tert-Butyl | Asymmetric and symmetric stretching of the methyl groups. |

| ~1720 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is typically very intense and sharp. Its position can be slightly shifted by conjugation and hydrogen bonding. |

| ~1580 and ~1470 | C=N and N=N stretch | Triazole Ring | These absorptions are characteristic of the triazole ring system and confirm its presence.[4] |

| ~1400 and ~920 | O-H bend | Carboxylic Acid | In-plane and out-of-plane bending vibrations of the hydroxyl group, often coupled with C-O stretching. |

| ~1370 (sharp) | C-H bend | tert-Butyl | The characteristic symmetric bending ("umbrella" mode) of a tert-butyl group. |

| ~1250 | C-N stretch | Triazole Ring | Stretching vibration of the carbon-nitrogen bonds within the triazole ring.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Electron impact (EI) ionization can also be used to induce more fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometric Data

The molecular formula of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is C₇H₁₁N₃O₂, with a monoisotopic mass of 169.0851 g/mol .

Expected Fragmentation Pattern (under EI or CID):

The fragmentation will likely be driven by the stability of the resulting ions.

| Predicted m/z | Fragment Ion | Rationale and Field Insights |

| 169 | [M]⁺˙ | The molecular ion peak. |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. This is a very common fragmentation pathway for tert-butyl substituted compounds.[3] |

| 125 | [M - CO₂]⁺˙ | Decarboxylation of the molecular ion. |

| 113 | [M - C₄H₈]⁺˙ | Loss of isobutylene via a McLafferty-type rearrangement. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is very stable and often observed as a prominent peak in the mass spectra of compounds containing this group. |

Logical Relationship of Spectroscopic Data

Caption: Interconnectivity of synthesis and spectroscopic analysis.

Conclusion

The spectroscopic characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is straightforward due to its distinct structural features. The combination of NMR, IR, and MS provides a complete picture of the molecule's structure, confirming the presence of the tert-butyl group, the 1,4-disubstituted triazole ring, and the carboxylic acid functionality. This guide provides researchers with a solid foundation for the identification and characterization of this important chemical building block, enabling its confident use in the synthesis of novel compounds for a wide range of applications. The predictive nature of this analysis, based on fundamental principles and data from analogous structures, serves as a reliable roadmap for interpreting experimental data.

References

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

- Sun, L., Gai, Y., Anderson, C. J., & Zeng, D. (n.d.). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates.

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). PubMed Central. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. [Link]

-

A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. SciSpace. [Link]

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]

-

catalyzed azide-alkyne cycloadditions (CuAAC) ligands and methods for carrying out Cu(I). Moscow Innovation Cluster. [Link]

Sources

- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid: From Foundational Synthesis to Modern Applications

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid, a cornerstone building block in contemporary chemical and pharmaceutical research. We will explore its historical context, detail its highly efficient synthesis, and discuss the strategic rationale behind its widespread use in drug discovery and materials science.

Introduction: A Molecule of Strategic Importance

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5) is a heterocyclic compound whose value lies in the strategic combination of its three core components.[1][2] The 1,2,3-triazole ring serves as a robust and metabolically stable scaffold, often acting as a bioisostere for amide bonds.[1] The N1-substituted tert-butyl group provides significant steric bulk, which can enhance metabolic stability by shielding the core, improve solubility by disrupting crystal packing, and enforce specific molecular conformations crucial for selective binding to biological targets.[1] Finally, the carboxylic acid at the C4 position offers a versatile chemical handle, enabling straightforward derivatization through amide couplings, esterifications, or reductions to build molecular complexity and generate libraries for structure-activity relationship (SAR) studies.[1] This trifecta of properties makes it an indispensable tool for the modern medicinal chemist.

Table 1: Compound Identification and Key Properties

| Property | Value |

| IUPAC Name | 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid |

| CAS Number | 1260665-09-5 |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white solid |

Source: PubChem, Benchchem[1][2]

Historical Context: A Product of the "Click Chemistry" Revolution

The story of this specific molecule is inextricably linked to the development of one of modern chemistry's most powerful reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While 1,2,3-triazoles have been known for over a century, their synthesis was often cumbersome and produced mixtures of isomers. The seminal, independent work of K. Barry Sharpless and Morten Meldal in the early 2000s established the CuAAC reaction, which provided an almost perfect method for creating 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity, high yields, and tolerance for a vast array of functional groups.

The discovery of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid was not a singular event but a natural and immediate consequence of this new synthetic power. Researchers exploring the scope of "click chemistry" logically combined readily available starting materials—tert-butyl azide and propiolic acid derivatives—to rapidly generate novel scaffolds, with this compound emerging as a particularly useful and versatile example.[1]

Core Synthesis: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the universally accepted method for the synthesis of this compound due to its efficiency and reliability.[1] The reaction involves the 1,3-dipolar cycloaddition between an azide (tert-butyl azide) and a terminal alkyne (propiolic acid or its ester), catalyzed by a copper(I) species.

Causality in Experimental Design:

-

Catalyst: A Cu(I) source is essential. Often, Cu(II) salts like CuSO₄·5H₂O are used in conjunction with a reducing agent, such as sodium ascorbate. The ascorbate continuously reduces the Cu(II) to the active Cu(I) state, preventing oxidative side reactions and maintaining catalytic turnover.

-

Solvent: A mixture of water and an organic solvent (e.g., t-butanol, DMF) is frequently used. This system solubilizes both the organic reactants and the inorganic copper catalyst, creating a homogeneous and efficient reaction environment.

-

Regioselectivity: The copper catalyst is the key to the reaction's complete regioselectivity. It coordinates with the terminal alkyne, forming a copper acetylide, which then reacts specifically with the azide to yield only the 1,4-disubstituted triazole isomer.

Diagram: Synthesis Workflow

Caption: A typical two-step synthesis pathway for the target compound.

Detailed Laboratory Protocol

This protocol describes a reliable, two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask, add tert-butanol (50 mL) and deionized water (50 mL).

-

Add Reagents: Add ethyl propiolate (1.0 eq., e.g., 10 mmol, 0.98 g) and tert-butyl azide (1.1 eq., 11 mmol, 1.09 g) to the solvent mixture and stir to dissolve.

-

Prepare Catalysts: In a separate vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq., 0.5 mmol, 125 mg) in 5 mL of water. In another vial, dissolve sodium ascorbate (0.15 eq., 1.5 mmol, 297 mg) in 5 mL of water.

-

Initiate Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture will typically turn opaque or yellowish-green.

-

Reaction Execution: Seal the flask and stir vigorously at room temperature for 12-24 hours.

-

Monitoring & Workup: Monitor reaction completion by TLC or LC-MS. Once complete, dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by silica gel chromatography if necessary.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis Setup: Dissolve the ethyl ester from Step 1 (1.0 eq., e.g., 8 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (20 mL).

-

Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq., 16 mmol, 671 mg) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring & Workup: Monitor the disappearance of the ester by TLC. Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

-

Acidification & Isolation: Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate will form.

-

Final Product: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to afford the pure 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid.

Table 2: Typical Reaction Yields

| Step | Reaction | Typical Isolated Yield |

| 1 | CuAAC Ester Formation | 90–98% |

| 2 | Saponification | >95% |

Applications in Research and Development

The title compound is not an end product but a critical starting point for creating more complex molecules with tailored functions. Its derivatives have shown broad applicability across multiple fields.[3]

-

Medicinal Chemistry: The triazole core is a proven pharmacophore found in numerous approved drugs.[4] Derivatives of this acid are investigated as potential antiviral, antibacterial, anti-inflammatory, and anticancer agents.[3] For example, the related 1-alkyl-1,2,3-triazole-4-carboxamide scaffold is central to the antiepileptic drug Rufinamide.[5]

-

Agrochemicals: The triazole structure is a key component in many herbicides and fungicides, and this building block allows for the rapid synthesis of new candidates.[1]

-

Materials Science: The carboxylic acid allows the molecule to be grafted onto surfaces or polymerized into advanced materials, such as coatings, adhesives, or drug-delivery systems with enhanced biocompatibility.[1]

Diagram: Application Pathways

Caption: Derivatization pathways from the core acid to major application areas.

Conclusion and Future Outlook

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a prime example of how a breakthrough in synthetic methodology can provide the tools to accelerate innovation across scientific disciplines. Its robust, reliable, and scalable synthesis via CuAAC has made it a staple in the toolbox of chemists. As researchers continue to demand molecular scaffolds that blend stability, functionality, and precise three-dimensional structure, the utility of this compound is set to expand, cementing its role in the development of next-generation pharmaceuticals, advanced materials, and high-performance agrochemicals.

References

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid - PubChem. PubChem. [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Center for Biotechnology Information. [Link]

-

Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2 | CID 72213311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While direct biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile and strategically designed scaffold. We will dissect the constituent parts of the molecule, explore its synthesis via copper-catalyzed "click chemistry," and present its potential in constructing novel therapeutic agents by examining related, biologically active triazole derivatives. This guide offers field-proven insights into the rationale behind its design and provides detailed experimental protocols for assessing the biological activity of compounds derived from this core structure, with a focus on enzyme inhibition assays.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable physicochemical and biological properties. These are often referred to as "privileged scaffolds." The 1,2,3-triazole ring system is a prime example of such a scaffold.[1] Molecules built around a 1,2,3-triazole core are known for their exceptional chemical stability, resistance to metabolic degradation, and their capacity to engage with biological targets through hydrogen bonding and dipole interactions.[2]

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is not merely another triazole; it is a thoughtfully designed building block. Its structure incorporates three key features, each contributing a specific advantage for drug design:

-

The 1,2,3-Triazole Core: A rigid, aromatic, and polar backbone that serves as a reliable linker and pharmacophore.[2]

-

The N1-tert-Butyl Group: A bulky, lipophilic group that provides steric influence and can enhance metabolic stability.[3]

-

The C4-Carboxylic Acid: A critical functional group for forming key interactions with biological targets and a versatile handle for synthetic elaboration.[4]

This guide will deconstruct the molecule to explain the causality behind its design and utility, positioning it as a powerful starting point for developing next-generation therapeutics.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction is renowned for its high yield, reliability, mild reaction conditions, and exceptional regioselectivity, affording exclusively the 1,4-isomer.[6]